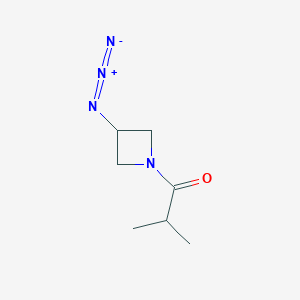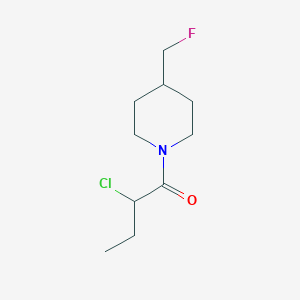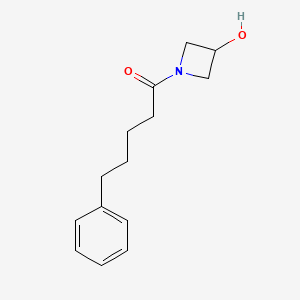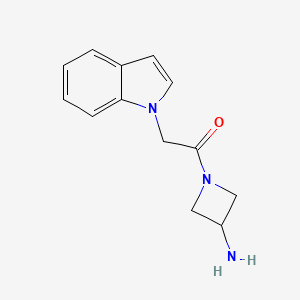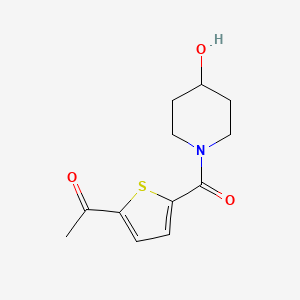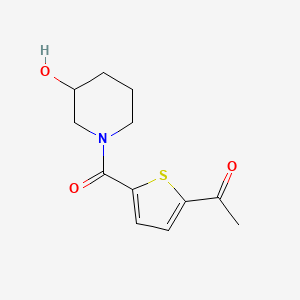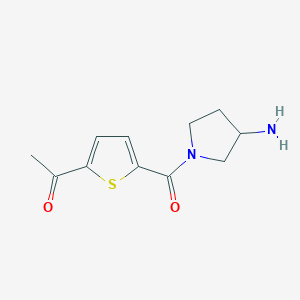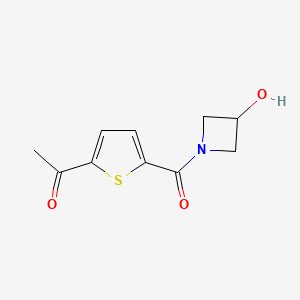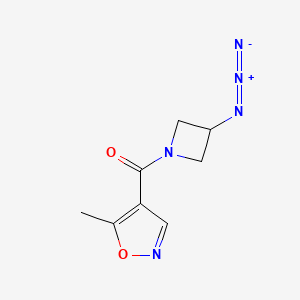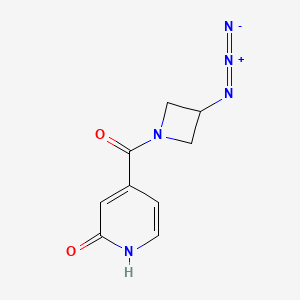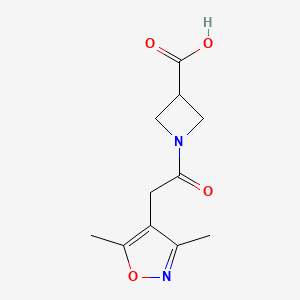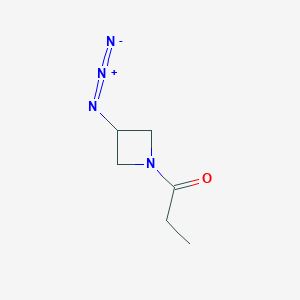
1-(3-Azidoazetidin-1-yl)propan-1-one
Descripción general
Descripción
“1-(3-Azidoazetidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C6H10N4O . It is used in scientific research due to its unique structure, which enables diverse applications, from drug development to materials science.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H10N4O . This indicates that the molecule is composed of 6 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.
Aplicaciones Científicas De Investigación
Oxazolidinones in Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They show bacteriostatic activity against significant pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, has been highlighted for its oral bioavailability, favorable pharmacokinetics, and toxicity profiles, showing promise against gram-positive pathogens in both experimental models and clinical trials (Diekema & Jones, 2000).
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their broad range of biological activities. They are crucial in developing new drugs due to their structural versatility. Recent patents have explored their potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications. The ongoing research aims to find more efficient triazole preparations considering green chemistry and addressing new diseases (Ferreira et al., 2013).
Azole Antifungals: An Overview
Azole antifungals, including triazoles like fluconazole, itraconazole, voriconazole, and posaconazole, have been pivotal in treating fungal infections. These compounds' pharmacology, drug interactions, adverse events, and clinical applications are continuously evaluated to optimize their use in clinical settings, particularly for immunocompromised patients (Zonios & Bennett, 2008).
Synthesis and Application of Azole Derivatives
Research into the synthesis and application of azole derivatives , including oxazoles, thiazoles, and imidazoles, has expanded due to their significant impact in drug research. Metathesis reactions, among other synthetic methods, have been employed to access cyclic β-amino acids and other densely functionalized derivatives, showcasing their potential in creating novel molecular entities for various therapeutic applications (Kiss et al., 2018).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-6(11)10-3-5(4-10)8-9-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVGZUPYMNXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


